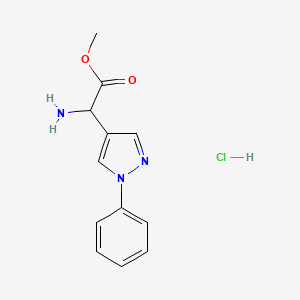

methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

Vue d'ensemble

Description

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Mécanisme D'action

Target of Action

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets, leading to significant changes in their biological activities

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may affect the biochemical pathways associated with these diseases.

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the symptoms of leishmaniasis and malaria, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride typically involves the following steps:

Formation of 1-phenyl-1H-pyrazol-4-yl: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

Amination: The resulting pyrazole derivative undergoes amination to introduce the amino group at the 2-position.

Esterification: The amino group is then esterified with methanol to form the methyl ester.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate exhibit antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Biological Research

Cell Culture Applications

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels between 6 and 8.5. This property is crucial for ensuring optimal conditions for cellular processes during experiments .

Binding Studies

Docking studies have shown that this compound can interact with various biological receptors, suggesting its role as a lead compound in drug design. For instance, it has been docked with human prostaglandin reductase (PTGR2), providing insights into its potential inhibitory actions .

Synthesis and Chemical Applications

Building Block for Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its structure allows for various modifications, leading to the synthesis of novel compounds with diverse biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Showed effective inhibition against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory effects | Reduced cytokine levels in lipopolysaccharide-stimulated macrophages. |

| Study C | Cell culture applications | Maintained stable pH in cell cultures, enhancing cell viability and function. |

Comparaison Avec Des Composés Similaires

Methyl 2-amino-2-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)acetate hydrochloride

Methyl 2-amino-2-(1-(3-methylphenyl)-1H-pyrazol-4-yl)acetate hydrochloride

Uniqueness: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group at the 1-position enhances its stability and potential for interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Activité Biologique

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

- Chemical Name : this compound

- CAS Number : 1803562-80-2

- Molecular Formula : C₁₂H₁₄ClN₃O₂

- Molecular Weight : 267.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic acid derivatives. The resulting compound can be purified through crystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines:

In a study focusing on the mechanism of action, this compound demonstrated the ability to destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for other biological activities:

- Antibacterial Activity : Some studies indicate that pyrazole compounds possess antibacterial properties against various strains, although specific data for this compound is limited.

Case Studies

A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in terms of cytotoxicity against multiple cancer cell lines. The research indicated that these compounds could serve as potential leads for developing new anticancer agents .

Propriétés

IUPAC Name |

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMWYJNEPDRYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.